molecular formula C15H11NO2 B1607775 4-(3-Cyanophenyl)phenylacetic acid CAS No. 893640-23-8

4-(3-Cyanophenyl)phenylacetic acid

Cat. No.: B1607775
CAS No.: 893640-23-8
M. Wt: 237.25 g/mol
InChI Key: FZCMCBMGTVYSLD-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)phenylacetic acid is an organic compound with the molecular formula C15H11NO2. It is characterized by the presence of a biphenyl structure with a cyano group at the 3-position and a carboxylic acid group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Cyanophenyl)phenylacetic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Cyanophenyl)phenylacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyanophenyl)phenylacetic acid is unique due to the specific positioning of the cyano group and the biphenyl structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(3-cyanophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCMCBMGTVYSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362704
Record name 4-(3-Cyanophenyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893640-23-8
Record name 4-(3-Cyanophenyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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